molecular formula C7H11ClF3N3 B8038490 3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride

3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride

Cat. No.: B8038490
M. Wt: 229.63 g/mol
InChI Key: XTAJFXCVKNWTMR-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is a small-molecule compound featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a propan-1-amine side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological and biochemical studies.

Properties

IUPAC Name

3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6-4-12-13(5-6)3-1-2-11;/h4-5H,1-3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAJFXCVKNWTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Trifluoromethylated Carbonyl Compounds

The pyrazole core is often synthesized via cyclocondensation between hydrazines and α,β-unsaturated trifluoromethyl ketones. For example:

  • Reagents : Hydrazine hydrate reacts with ethyl 4,4,4-trifluoroacetoacetate in ethanol under reflux.

  • Conditions : 80°C for 12 hours, yielding 3-trifluoromethyl-1H-pyrazole intermediates.

  • Mechanism : 1,3-Dipolar cycloaddition followed by aromatization.

Table 1: Trifluoromethylated Pyrazole Precursors

PrecursorYield (%)ConditionsSource
Ethyl 4,4,4-trifluoroacetoacetate78Reflux in ethanol, 12 h
3-Bromo-5-trifluoromethylaniline67Cu-catalyzed coupling, 165°C

Side-Chain Functionalization: Propan-1-amine Attachment

Nucleophilic Substitution Reactions

The propan-1-amine side chain is introduced via alkylation of the pyrazole nitrogen:

  • Reagents : 1,3-Dibromopropane and triethylamine in 1,4-dioxane.

  • Conditions : 0°C to 100°C for 12 hours, yielding 3-(pyrazol-1-yl)propan-1-amine.

  • Optimization : Using Cs₂CO₃ as a base in acetonitrile improves regioselectivity.

Transition Metal-Catalyzed Coupling

Palladium or copper catalysts enable efficient N-alkylation:

  • Example : CuI/8-hydroxyquinoline catalyzes the reaction between 4-methylimidazole and 3-bromo-5-trifluoromethylaniline in n-butanol at 165°C.

  • Yield : 67% after recrystallization.

Table 2: Side-Chain Functionalization Methods

MethodCatalystSolventYield (%)Source
Nucleophilic substitutionCs₂CO₃Acetonitrile85
Cu-catalyzed couplingCuI/8-HQn-Butanol67
Microwave-assistedNone1,4-Dioxane91

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base is treated with hydrochloric acid to form the hydrochloride salt:

  • Procedure : The amine intermediate is dissolved in acetone, and HCl gas is bubbled through the solution.

  • Purification : Recrystallization from ethanol yields >95% purity.

Table 3: Salt Formation Conditions

BaseAcidSolventPurity (%)Source
3-[4-(CF₃)-pyrazolyl]propanamineHCl (g)Acetone95
Free amineHCl/dioxaneMethanol93

One-Pot Synthesis Strategies

(3 + 3)-Annulation with Mercaptoacetaldehyde

A modern approach utilizes nitrile imines and mercaptoacetaldehyde:

  • Reagents : Trifluoromethylated hydrazonoyl bromides and 2,5-dihydroxy-1,4-dithiane-2,5-diol.

  • Conditions : p-TsCl-mediated dehydration at 180°C under microwave irradiation.

  • Yield : 91% for 1-aryl-3-trifluoromethylpyrazoles.

Cascade Dehydration/Ring Contraction

  • Steps : (3 + 3)-Annulation → Thiadiazine intermediate → Pyrazole formation.

  • Advantage : Avoids isolation of intermediates, reducing purification steps.

Reaction Optimization and Challenges

Regioselectivity Control

  • Issue : Competing N1 vs. N2 alkylation in pyrazoles.

  • Solution : Bulky bases (e.g., Cs₂CO₃) favor N1 substitution.

Catalyst Efficiency

  • Cu vs. Pd : Cu catalysts are cost-effective but require higher temperatures (≥150°C). Pd achieves milder conditions but is expensive.

Solvent Effects

  • Polar aprotic solvents : DMF enhances nucleophilicity but complicates purification.

  • Eco-friendly alternatives : 2-MeTHF shows comparable yields to DCM.

Scalability and Industrial Applications

Kilo-Scale Synthesis

  • Patent Example : 2.0 kg of 3-bromo-5-trifluoromethylaniline processed via Cu-catalyzed coupling, yielding 1.3 kg of product.

  • Cost Analysis : Raw material costs reduced by 40% using one-pot methods.

Purity Standards

  • HPLC : ≥99% purity required for pharmaceutical intermediates.

  • Impurity Profile : <0.1% residual solvents (ICH Q3C guidelines) .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential as a therapeutic agent. Its pyrazole moiety is known to exhibit anti-inflammatory and analgesic properties. Research has indicated that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives, including 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride. The results demonstrated significant inhibition of COX-2 activity, indicating potential as an anti-inflammatory drug candidate .

Agrochemicals

In agricultural science, this compound is being investigated for its efficacy as a pesticide or herbicide. The trifluoromethyl group contributes to the lipophilicity of the molecule, enhancing its penetration into plant tissues.

Data Table: Efficacy of Trifluoromethyl Pyrazoles in Agriculture

Compound NameApplication TypeEfficacy (%)Reference
3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amineHerbicide85Agricultural Sciences Journal
3-[4-(Trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amineInsecticide78Pesticide Science

Material Sciences

The unique properties of this compound make it suitable for use in material sciences, particularly in the development of polymers with enhanced thermal and chemical resistance.

Case Study Example :
Research conducted by a team at MIT focused on incorporating this compound into polymer matrices to improve their thermal stability. The findings revealed that polymers modified with trifluoromethyl pyrazoles exhibited increased resistance to degradation under high temperatures .

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a pyrazole core with several analogs, but variations in substituents and side chains lead to distinct physicochemical and biological properties. Key structural comparisons include:

Compound Molecular Formula Molecular Weight Key Substituents CAS RN Source
3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride (Target) C₇H₁₁ClF₃N₃ ~223.63* -CF₃ at pyrazole 4-position; propan-1-amine chain Not provided N/A
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid C₁₁H₇F₃N₂O₂ 256.18 -CF₃ at pyrazole 3-position; benzoic acid moiety 220462-27-1
2-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride C₁₁H₁₄ClN₃ 223.71 Phenyl-pyrazole; ethanamine chain Not fully listed
3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine C₁₀H₁₃ClF₃N₃ 267.68 -Cl and cyclopropyl at pyrazole; -CF₃ 1006454-49-4
Mavacoxib C₁₆H₁₁F₄N₃O₂S 385.30 -CF₃ and sulfonamide groups; anti-inflammatory 170569-88-7

*Estimated based on molecular formula.

Key Observations :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, common in CNS-targeting drugs .
  • Amine side chains (propan-1-amine vs. ethanamine) influence solubility and receptor binding kinetics .
  • Substituent position on the pyrazole (e.g., 3- vs. 4-CF₃) affects electronic properties and steric interactions .

Physicochemical Properties

  • Target Compound: Limited data are available, but the hydrochloride salt suggests moderate water solubility. The trifluoromethyl group likely confers high thermal stability.
  • 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid : Melting point = 189–190°C; higher molecular weight due to the aromatic acid moiety .
  • 3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine : Density = 1.55 g/cm³; predicted boiling point = 311.8°C .

Pharmacological Activity

  • Mavacoxib : A pyrazole sulfonamide with anti-inflammatory and analgesic properties, targeting COX-2 .
  • Target Compound : While direct activity data are absent, its trifluoromethyl-pyrazole-amine scaffold aligns with kinase inhibitors (e.g., JAK/STAT pathways) and neurotransmitter analogs .

Computational Insights

  • AutoDock Vina : Used to predict binding modes of pyrazole derivatives to target proteins, highlighting the role of the -CF₃ group in hydrophobic interactions .
  • Multiwfn : Analyzes electron localization (e.g., trifluoromethyl’s electron-withdrawing effect) to rationalize reactivity and binding .

Biological Activity

3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Basic Information

PropertyDetail
IUPAC NameThis compound
Molecular FormulaC7H11ClF3N3
Molecular Weight229.63 g/mol
CAS Number1855889-85-8
Physical FormSolid

The compound features a pyrazole ring with a trifluoromethyl substituent, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved metabolic stability .

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial activity. For example, compounds similar to this compound have been investigated for their effectiveness against various bacterial strains. In vitro tests revealed that certain pyrazole derivatives could inhibit the growth of resistant strains of bacteria, suggesting potential applications in antibiotic development .

Anticancer Activity

Research has also focused on the anticancer properties of pyrazole compounds. A study highlighted that derivatives containing the trifluoromethyl group showed enhanced potency against specific cancer cell lines, including HeLa and A375 cells. The mechanism of action is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Study: Inhibition of CDK2 and CDK9

A specific derivative demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong inhibitory activity. This selectivity suggests that modifications to the pyrazole scaffold can lead to compounds with tailored biological profiles .

Anti-inflammatory Effects

Pyrazoles and their derivatives have been recognized for their anti-inflammatory properties. A study indicated that certain pyrazole compounds could reduce inflammation markers in animal models, potentially offering new avenues for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to target enzymes, such as CDKs.
  • Alteration of Lipophilicity : The presence of fluorine atoms can improve membrane permeability, facilitating better absorption and distribution in biological systems.
  • Modulation of Signaling Pathways : Compounds may interfere with critical signaling pathways involved in cell proliferation and survival .

Synthesis Routes

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Cyclization reactions using hydrazine derivatives.
  • Introduction of Trifluoromethyl Group : Electrophilic aromatic substitution.
  • Attachment of Propan-1-Amine Side Chain : Nucleophilic substitution reactions.

These methods are optimized for high yield and purity, utilizing various reagents under controlled conditions .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against resistant bacterial strains
AnticancerInhibits CDK2 and CDK9 with low IC50 values
Anti-inflammatoryReduces inflammation markers in vivo

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm proton environments and carbon frameworks. For example, pyrazole ring protons typically resonate at δ 8.8–8.9 ppm in CDCl3_3 .
  • X-ray crystallography : Resolves bond angles and distances, as demonstrated for structurally analogous pyrazole derivatives (e.g., 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine) .
  • Mass spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+^+) .

How should researchers address contradictory data in synthetic yields or spectroscopic results?

Advanced Research Question
Contradictions often arise from:

  • Reaction conditions : Variations in temperature (±5°C) or solvent purity can alter yields by 10–15%. Replicate experiments under tightly controlled conditions .
  • By-product interference : Use 2D NMR (e.g., HSQC, HMBC) to distinguish target signals from impurities. For example, unwanted alkylation by-products may appear as additional peaks in 1^1H NMR .
  • Crystallographic vs. spectroscopic data : Cross-validate using both methods. X-ray data may reveal conformational isomers not detectable via NMR .

What strategies optimize purity (>95%) for in vitro bioactivity studies?

Advanced Research Question

  • Chromatographic techniques : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively remove polar impurities .
  • Recrystallization : Use solvent pairs like ethanol/water to enhance crystal lattice formation. Monitor purity via melting point analysis (e.g., 104–107°C for related compounds) .
  • Ion-exchange chromatography : Separates hydrochloride salts from unreacted amine precursors .

How can reaction mechanisms be elucidated for intermediates in the synthesis?

Advanced Research Question

  • Isolation of intermediates : Use quenching at timed intervals to trap reactive species (e.g., iodopyrazole intermediates) .
  • Computational modeling : DFT calculations predict transition states and energy barriers for steps like nucleophilic substitution .
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps .

What methodologies are recommended for evaluating the compound’s bioactivity?

Basic Research Question

  • In vitro assays : Use cell-based models (e.g., anti-proliferative assays against cancer lines) with IC50_{50} determination. Reference structurally similar compounds (e.g., marine-derived pyrazoles with cytotoxicity data) .
  • Enzyme inhibition studies : Fluorescence-based assays (e.g., kinase inhibition) quantify binding affinity.
  • ADMET profiling : Assess solubility (via shake-flask method) and metabolic stability using liver microsomes .

How do researchers choose between spectroscopic and crystallographic methods for structural analysis?

Advanced Research Question

  • NMR advantages : Rapid analysis of solution-state conformation and dynamic processes (e.g., tautomerism in pyrazole rings) .
  • X-ray advantages : Resolves absolute stereochemistry and crystal packing effects. For example, X-ray confirmed the planar geometry of 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine .
  • Hybrid approach : Use NMR for preliminary validation and X-ray for definitive structural proof .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Heat dissipation : Exothermic reactions (e.g., amine coupling) require jacketed reactors to maintain ≤35°C .
  • Solvent volume : Optimize for minimal usage (e.g., switch from DMSO to THF for easier post-reaction recovery).
  • By-product management : Implement inline IR or PAT (Process Analytical Technology) for real-time monitoring .

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